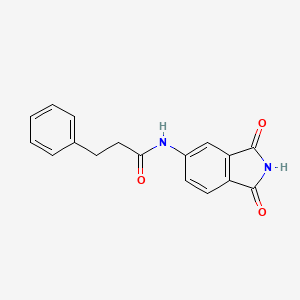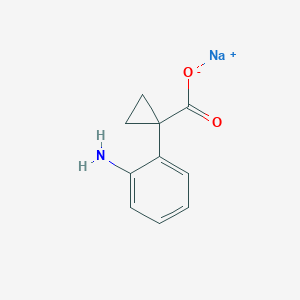![molecular formula C21H22N4O3S B2625603 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1448072-72-7](/img/structure/B2625603.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a 1,2,3-triazole ring, which is a type of heterocyclic compound. These types of compounds are known for their wide range of biological activities and good pharmacodynamic and pharmacokinetic profiles . It also contains a phenylsulfonyl group and an azabicyclo[3.2.1]octane ring, which could contribute to its chemical properties and potential biological activities.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, phenylsulfonyl group, and azabicyclo[3.2.1]octane ring. The 1,2,3-triazole ring, in particular, is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,3-triazole ring could influence its dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity .Applications De Recherche Scientifique
Synthesis and Chemical Properties:
Efficient microwave-mediated synthesis methods for creating heterocyclic compounds, including those related to your compound, have been developed, offering versatile building blocks for novel heterocyclic derivatives (Darweesh, Mekky, Salman, & Farag, 2016).
The compound has been used in stereoselective synthesis processes for active metabolites of potent kinase inhibitors, highlighting its role in creating bioactive molecules (Chen et al., 2010).
Biological Activities:
Certain derivatives of this compound exhibited moderate antibacterial and antifungal activities, demonstrating its potential in antimicrobial applications (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Novel derivatives of this compound showed significant anti-nociceptive and anti-inflammatory activities, suggesting its potential use in pain and inflammation management (Rajasekaran & Rajagopal, 2009).
Chemical Transformations and Applications:
The compound and its derivatives have been part of green synthesis methods, emphasizing environmental-friendly chemical processes (Said et al., 2020).
It has been involved in the synthesis of muscarinic activities of various derivatives, indicating its utility in synthesizing compounds with specific receptor targets (Wadsworth et al., 1992).
Material Science and Corrosion Inhibition:
- Derivatives of this compound have been studied for their potential as corrosion inhibitors, particularly in acidic environments, demonstrating its utility in material science and industrial applications (Jawad et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(benzotriazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c26-21(14-24-20-9-5-4-8-19(20)22-23-24)25-15-10-11-16(25)13-18(12-15)29(27,28)17-6-2-1-3-7-17/h1-9,15-16,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMMZHLOBAOXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C4=CC=CC=C4N=N3)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2625520.png)
![8-(2-((4-butylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625521.png)


![4-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2625529.png)

![2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B2625532.png)
![N-cyclohexyl-4-methyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2625534.png)
![(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2625537.png)
![2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid](/img/structure/B2625539.png)
![2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2625540.png)
![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2625541.png)

![6-Ethyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625543.png)